2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine
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Overview
Description
The compound is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . It also contains a dichlorobenzyl component, which is related to 2,4-Dichlorobenzyl alcohol, a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections .
Molecular Structure Analysis
The molecular structure of pyrazine is symmetrical with point group D2h . For a more specific analysis of your compound, specialized software or experimental methods might be needed.Chemical Reactions Analysis
Pyrazine can undergo various reactions, including metal-catalyzed cross-coupling reactions . The specific reactions that “2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine” can undergo would depend on its exact structure and the conditions.Physical and Chemical Properties Analysis
Pyrazine is a white crystal with a density of 1.031 g/cm3, a melting point of 52 °C, and a boiling point of 115 °C . The properties of “this compound” would depend on its exact structure.Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2/c1-11-15-3-2-6-18(15)7-8-19(11)10-12-4-5-13(16)14(17)9-12/h4-5,9,11,15H,2-3,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOZPBNTVAXUDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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